2-[(1-Ethylpyrazol-4-yl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane
Overview
Description
2-[(1-Ethylpyrazol-4-yl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[45]decane is a complex organic compound that features a spirocyclic structure with pyrazole and diazaspirodecane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Ethylpyrazol-4-yl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the formation of the spirocyclic structure. The reaction conditions often include the use of solvents like ethanol or water, and the reactions are carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Ethylpyrazol-4-yl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include ethanol, water, hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
2-[(1-Ethylpyrazol-4-yl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand for receptor binding studies.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(1-Ethylpyrazol-4-yl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand, binding to receptors or enzymes and modulating their activity. The spirocyclic structure may also contribute to the compound’s stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
(2-methoxyethyl)[(1-methylpyrazol-4-yl)methyl]amine: This compound shares a similar pyrazole ring structure but differs in the substituents attached to the ring.
5-Amino-pyrazoles: These compounds are also pyrazole derivatives and are used in similar applications in organic synthesis and medicinal chemistry.
Uniqueness
2-[(1-Ethylpyrazol-4-yl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane is unique due to its spirocyclic structure, which imparts specific chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-[(1-ethylpyrazol-4-yl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O/c1-3-21-13-16(11-18-21)12-20-8-6-17(15-20)5-4-7-19(14-17)9-10-22-2/h11,13H,3-10,12,14-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDSBHHBWWMVSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CN2CCC3(C2)CCCN(C3)CCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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